![molecular formula C16H16FNO B5153903 (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine](/img/structure/B5153903.png)
(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine, also known as 2F-DCK, is a synthetic dissociative substance that belongs to the arylcyclohexylamine class. It is a derivative of ketamine and is structurally similar to other dissociative substances such as PCP and DXM. The compound has gained popularity in the research community due to its unique chemical properties and potential therapeutic applications.
作用機序
The exact mechanism of action of (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine is not fully understood. However, it is believed to act on the NMDA receptor, which is involved in the regulation of pain, mood, and cognition. By blocking the NMDA receptor, (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine is able to produce its anesthetic and analgesic effects.
Biochemical and Physiological Effects:
The use of (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been shown to produce a range of biochemical and physiological effects. These include altered perception of time and space, sedation, and dissociation. Additionally, it has been shown to produce mild to moderate euphoria and a sense of well-being.
実験室実験の利点と制限
One of the main advantages of using (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine in lab experiments is its unique chemical properties. It has been shown to have a longer duration of action than ketamine, making it a potential alternative for research studies that require longer periods of anesthesia. Additionally, it has been shown to have a lower risk of side effects than traditional anesthetics.
However, there are also limitations to using (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine in lab experiments. Its effects are highly dose-dependent, making it difficult to control the level of anesthesia in research subjects. Additionally, the compound has a relatively short half-life, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine. One area of interest is its potential as a treatment for depression and chronic pain. Additionally, researchers are exploring its potential as a tool for studying the NMDA receptor and its role in pain, mood, and cognition. Finally, there is interest in developing new derivatives of (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine that may have improved therapeutic properties.
合成法
The synthesis of (2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine involves the reaction of 2-fluorobenzaldehyde with 3-(2-methoxyphenyl)-2-propenal in the presence of a reducing agent such as sodium borohydride. The resulting product is then subjected to reductive amination with an amine to produce the final compound. The synthesis method has been optimized to produce high yields of pure product.
科学的研究の応用
(2-fluorophenyl)[3-(2-methoxyphenyl)-2-propen-1-yl]amine has been extensively studied in the scientific community for its potential therapeutic applications. It has been shown to have anesthetic and analgesic properties similar to ketamine, making it a potential alternative to traditional anesthetics. Additionally, it has been shown to have antidepressant and anti-inflammatory effects, making it a potential treatment for depression and chronic pain.
特性
IUPAC Name |
2-fluoro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO/c1-19-16-11-5-2-7-13(16)8-6-12-18-15-10-4-3-9-14(15)17/h2-11,18H,12H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RISIGZMUYWNZSL-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCNC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CNC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-N-[(E)-3-(2-methoxyphenyl)prop-2-enyl]aniline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(7,7-dimethyl-9,11-dioxo-6,7,8,9,10,11-hexahydro-5H-indeno[1,2-b]quinolin-10-yl)phenyl phenylacetate](/img/structure/B5153827.png)
![N-(3-fluorophenyl)-2-(1,5,7-trimethyl-2,4-dioxo-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl)acetamide](/img/structure/B5153832.png)
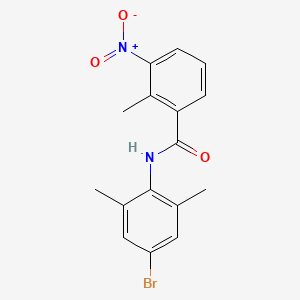
![5-[(4-chloro-3,5-dimethylphenoxy)methyl]-N-methyl-N-(tetrahydro-2H-pyran-4-yl)-3-isoxazolecarboxamide](/img/structure/B5153867.png)
![N,N-diethyl-4-{2-[(2-methoxyphenyl)amino]-1,3-thiazol-4-yl}benzenesulfonamide hydrobromide](/img/structure/B5153875.png)
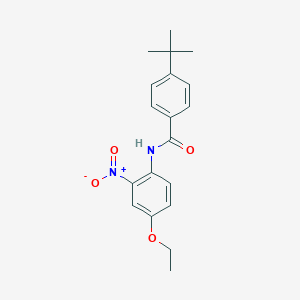
![3,3'-(1,4-piperazinediyl)bis[1-(3-methoxyphenyl)-2,5-pyrrolidinedione]](/img/structure/B5153886.png)
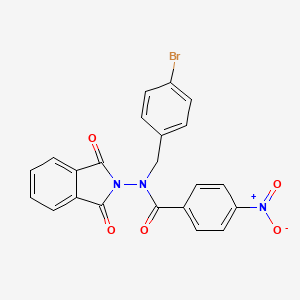
![1-{[2-(2,4-difluorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-4-(2-fluorophenyl)piperazine](/img/structure/B5153894.png)
![N-(3-fluorophenyl)-1,3,5-triazaspiro[5.5]undeca-1,4-diene-2,4-diamine](/img/structure/B5153900.png)
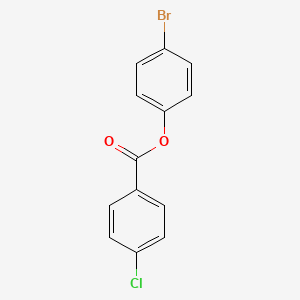
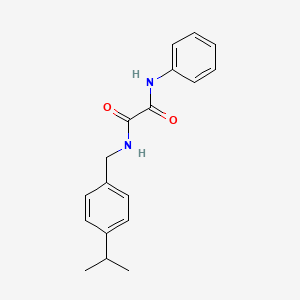
![N-({[4-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5153907.png)
![N-benzyl-N-methyl-3-{1-[(5-methyl-2-thienyl)sulfonyl]-4-piperidinyl}propanamide](/img/structure/B5153921.png)